molecular formula C21H26ClN3O2 B2489627 1-chloro-N-[1-(diethylcarbamoyl)cyclohexyl]isoquinoline-3-carboxamide CAS No. 1423766-59-9

1-chloro-N-[1-(diethylcarbamoyl)cyclohexyl]isoquinoline-3-carboxamide

Cat. No. B2489627
CAS RN: 1423766-59-9
M. Wt: 387.91
InChI Key: RMOJRVGHJGPBON-UHFFFAOYSA-N
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Description

1-chloro-N-[1-(diethylcarbamoyl)cyclohexyl]isoquinoline-3-carboxamide, also known as CCI, is a chemical compound that has been widely used in scientific research. CCI is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

1-chloro-N-[1-(diethylcarbamoyl)cyclohexyl]isoquinoline-3-carboxamide is a competitive inhibitor of CK2, which binds to the ATP-binding site of CK2 and prevents the phosphorylation of its substrates. CK2 has many substrates, including transcription factors, signaling proteins, and structural proteins, and this compound has been shown to inhibit the phosphorylation of some of these substrates. This compound has also been shown to induce the degradation of CK2α, the catalytic subunit of CK2, by the proteasome.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound inhibits the proliferation of cancer cells and induces apoptosis by activating the caspase cascade. This compound also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. This compound has been shown to regulate the circadian clock by inhibiting the phosphorylation of clock proteins. This compound has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1-chloro-N-[1-(diethylcarbamoyl)cyclohexyl]isoquinoline-3-carboxamide has several advantages for lab experiments. This compound is a potent and selective inhibitor of CK2, which allows for the specific inhibition of CK2 activity without affecting other kinases. This compound has been extensively characterized in vitro and in vivo, which allows for the accurate interpretation of experimental results. However, this compound has some limitations for lab experiments. This compound has low solubility in aqueous solutions, which can limit its use in some experimental setups. This compound can also have off-target effects at high concentrations, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 1-chloro-N-[1-(diethylcarbamoyl)cyclohexyl]isoquinoline-3-carboxamide. One direction is the investigation of the role of CK2 in the regulation of autophagy, a cellular process that plays a crucial role in the maintenance of cellular homeostasis. Another direction is the development of new inhibitors of CK2 based on the structure of this compound, which can have improved potency, selectivity, and solubility. Finally, the combination of this compound with other anticancer agents can be explored as a potential strategy to enhance the efficacy of cancer treatment.

Synthesis Methods

The synthesis of 1-chloro-N-[1-(diethylcarbamoyl)cyclohexyl]isoquinoline-3-carboxamide involves several steps, including the reaction of 1,2,3,4-tetrahydroisoquinoline with chloroacetyl chloride, followed by the reaction of the resulting intermediate with diethylamine and cyclohexanone. The final step involves the reaction of the intermediate with 3-amino-4-chlorobenzoic acid to obtain this compound. The purity and yield of this compound can be improved by recrystallization and column chromatography.

Scientific Research Applications

1-chloro-N-[1-(diethylcarbamoyl)cyclohexyl]isoquinoline-3-carboxamide has been extensively used in scientific research to investigate the role of CK2 in various cellular processes. CK2 is overexpressed in many types of cancer, and this compound has been shown to inhibit CK2 activity and induce apoptosis in cancer cells. This compound has also been used to study the role of CK2 in the regulation of the circadian clock, the immune system, and the DNA damage response.

properties

IUPAC Name

1-chloro-N-[1-(diethylcarbamoyl)cyclohexyl]isoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O2/c1-3-25(4-2)20(27)21(12-8-5-9-13-21)24-19(26)17-14-15-10-6-7-11-16(15)18(22)23-17/h6-7,10-11,14H,3-5,8-9,12-13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOJRVGHJGPBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1(CCCCC1)NC(=O)C2=CC3=CC=CC=C3C(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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